molecular formula C18H20FNO5 B4041040 N-benzyl-2-(4-fluorophenoxy)-N-methylethanamine oxalate

N-benzyl-2-(4-fluorophenoxy)-N-methylethanamine oxalate

Cat. No.: B4041040
M. Wt: 349.4 g/mol
InChI Key: JVXCTPCRAZDHQT-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-fluorophenoxy)-N-methylethanamine oxalate is a useful research compound. Its molecular formula is C18H20FNO5 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.13255090 g/mol and the complexity rating of the compound is 307. The solubility of this chemical has been described as 34.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Toxicology of Psychoactive Substances

Research on new psychoactive substances (NPS) such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), 4-fluoroamphetamine (4-FA), and benzofurans has increased due to their emergence on the illicit drug market. Studies focus on the pharmacokinetics, pharmacodynamics, and toxicological profiles of these substances to understand their health risks and compare their clinical effects with known illicit drugs like amphetamine and MDMA. Such research is crucial for developing treatment guidelines based on clinical effects rather than the specific drug involved (Nugteren-van Lonkhuyzen et al., 2015).

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Studies on synthetic phenolic antioxidants (SPAs) like BHT and DBP assess their environmental occurrence, human exposure, and potential toxicity. These compounds have been detected in various environmental matrices and human samples, raising concerns about their hepatic toxicity, endocrine-disrupting effects, and carcinogenic potential. The research suggests that future studies should focus on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Carcinogenicity, Reproductive Toxicity, and Endocrine Disruption of BPA Alternatives

With the restriction of bisphenol A (BPA) due to its reproductive toxicity and endocrine-disrupting properties, research has shifted towards evaluating the safety of BPA alternatives. This includes examining their carcinogenic, mutagenic, reproductive toxicity, and endocrine disruption potential. The limited data available suggests that alternative substances such as bisphenol S (BPS), bisphenol AF (BPAF), and others may also pose health risks, highlighting the need for comprehensive toxicity assessments (den Braver-Sewradj et al., 2020).

Fluorescent Chemosensors Based on Phenolic Compounds

Research into the development of chemosensors based on phenolic compounds for detecting various analytes, including metal ions and neutral molecules, has been explored. These chemosensors exhibit high selectivity and sensitivity, indicating a potential application in environmental monitoring and diagnostics (Roy, 2021).

Properties

IUPAC Name

N-benzyl-2-(4-fluorophenoxy)-N-methylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO.C2H2O4/c1-18(13-14-5-3-2-4-6-14)11-12-19-16-9-7-15(17)8-10-16;3-1(4)2(5)6/h2-10H,11-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXCTPCRAZDHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)F)CC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196460
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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